molecular formula C25H29Cl3N8O3 B609313 MPT0L145 CAS No. 2070837-24-8

MPT0L145

Número de catálogo B609313
Número CAS: 2070837-24-8
Peso molecular: 595.91
Clave InChI: XXXJOFNWFFKBRC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MPT0L145 is a first-in-class PIK3C3/FGFR inhibitor.

Aplicaciones Científicas De Investigación

Dual Inhibition of PIK3C3 and FGFR in Bladder Cancer Treatment

MPT0L145 has been identified as a dual inhibitor of PIK3C3 and FGFR, showing significant anti-bladder cancer activity. It promotes autophagy-dependent cell death in bladder cancer cells. This compound increases incomplete autophagy and phase-lucent vacuoles, leading to enlarged and alkalinized late-endosomes. Its ability to inhibit PIK3C3 and induce mitochondrial dysfunction, ROS production, and DNA damage contributes to its anticancer activity. Additionally, MPT0L145 overcomes cisplatin resistance in bladder cancer cells, suggesting its potential as a novel therapeutic agent (Chen et al., 2017).

FGFR Inhibition and Antitumor Activity in Bladder Cancer

MPT0L145, as a novel FGFR inhibitor, exhibits potent antitumor activity in bladder cancer cells, especially in those expressing FGFR3-TACC3 fusion proteins. It reduces the phosphorylation of FGFR1, FGFR3, and their downstream proteins, leading to G0/G1 cell cycle arrest and decreased cyclin E levels. MPT0L145 induces autophagy, contributing to FGFR inhibitor-related cell death. It demonstrates comparable antitumor activity to cisplatin with better safety in xenograft models, making it a promising therapeutic option for bladder cancers (Chen et al., 2016).

Autophagy Inhibition in Glioblastoma Multiforme Treatment

MPT0L145, combined with abemaciclib, has been explored as a new therapeutic strategy for treating glioblastoma multiforme (GBM). MPT0L145 blocks autophagy activation and induces ROS and DNA damage in GBM cancer cells. It shows a comparable penetration ability to temozolomide in blood-brain barrier permeability assays. The combination of MPT0L145 with abemaciclib significantly reduces cell proliferation and increases ROS production, suggesting a potential therapeutic strategy for GBM treatment (Hsieh et al., 2021).

Synergistic Interaction with Other Agents in Cancer Treatment

MPT0L145 enhances the anticancer effects of other agents such as gefitinib and gemcitabine in cancer cells without FGFR activation. It sensitizes cancer cells to these agents by increasing incomplete autophagy and impairing PIK3C3 function. The combination of MPT0L145 with these agents disrupts survival pathways and increases vacuolization and ROS production in cancer cells, presenting a rationale for combination strategies in cancer therapy (Chen et al., 2019).

Propiedades

Número CAS

2070837-24-8

Nombre del producto

MPT0L145

Fórmula molecular

C25H29Cl3N8O3

Peso molecular

595.91

Nombre IUPAC

1-(4-((4-(4-Ethylpiperazin-1-yl)phenyl)amino)-1,3,5-triazin-2-yl)-1-methyl-3-(2,4,6-trichloro-3,5-dimethoxyphenyl)urea

InChI

InChI=1S/C25H29Cl3N8O3/c1-5-35-10-12-36(13-11-35)16-8-6-15(7-9-16)31-23-29-14-30-24(33-23)34(2)25(37)32-20-17(26)21(38-3)19(28)22(39-4)18(20)27/h6-9,14H,5,10-13H2,1-4H3,(H,32,37)(H,29,30,31,33)

Clave InChI

XXXJOFNWFFKBRC-UHFFFAOYSA-N

SMILES

O=C(NC1=C(Cl)C(OC)=C(Cl)C(OC)=C1Cl)N(C2=NC(NC3=CC=C(N4CCN(CC)CC4)C=C3)=NC=N2)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

MPT0L145;  MPT0L-145;  MPT0L 145

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MPT0L145
Reactant of Route 2
Reactant of Route 2
MPT0L145
Reactant of Route 3
MPT0L145
Reactant of Route 4
Reactant of Route 4
MPT0L145
Reactant of Route 5
Reactant of Route 5
MPT0L145
Reactant of Route 6
Reactant of Route 6
MPT0L145

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.